molecular formula C16H40O6Si3 B035281 Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock CAS No. 102783-01-7

Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock

Cat. No. B035281
CAS RN: 102783-01-7
M. Wt: 412.74 g/mol
InChI Key: NCGYKHCGWLEDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polymers incorporating poly(oxydimethylsilylene) units often involves specific routes like hydroxyl-silylamine condensation or transimidization, leading to block copolymers with enhanced thermooxidative stability and versatile properties. For example, the synthesis of polyimide-polysiloxane block copolymers utilizes α,ω-(3-amino-phenoxy) terminated poly[oxy(dimethylsilyl)-1,4-phenylene(dimethylsilylene)] oligomers, indicating controlled molecular weight and subsequent copolymerization with polyimide moieties for improved stability (Sysel & Oupický, 1996).

Molecular Structure Analysis

The molecular structure of these copolymers is characterized by the presence of both polysiloxane and polyether segments, which contribute to their unique properties. The structural arrangement enables these materials to exhibit a range of physical and chemical behaviors beneficial for various applications. The structural integrity and versatility are achieved through specific synthesis routes, ensuring a controlled molecular arrangement and weight.

Chemical Reactions and Properties

Chemical reactions involving these polymers often result in the formation of products with unique end groups, influenced by factors such as temperature and the presence of catalysts. For instance, the etherification of poly(oxymethylene)diol with orthoesters leads to the simultaneous formation of orthoformyl, formyl, and ether groups, showcasing the polymers' reactive versatility (Colombo et al., 1978).

Physical Properties Analysis

The physical properties of these block copolymers, such as micellization and phase behavior in aqueous solutions, are critical for their application in various domains. These properties are influenced by the polymer's molecular weight, composition, and the balance between hydrophilic and hydrophobic segments. The study of diblock-copoly(oxypropylene/oxyethylene) copolymers illustrates the impact of polymer concentration and temperature on micelle formation and stability (Ding et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo specific reactions like transacetalization during etherification, highlight the polymers' chemical versatility. Such reactions are pivotal for modifying the molecular structure to tailor the polymers for specific applications, demonstrating the complexity and adaptability of these materials (Colombo et al., 1980).

Scientific Research Applications

Polymer Chemistry and Material Science Applications Polymers similar to the specified compound are extensively researched for their unique properties and potential applications in various fields. For example, studies on poly(oxymethylene) dimethyl ethers (POMDMEs) reveal their significance as components of tailored diesel fuel, highlighting their role in reducing soot formation during combustion (Burger, Siegert, Ströfer, & Hasse, 2010). This research emphasizes the environmental and engineering relevance of such polymers in creating cleaner fuel alternatives.

Synthesis and Properties of Block Polymers Research on the synthesis and properties of various block polymers, including those incorporating elements like dimethylsiloxane, sheds light on the methodologies for creating advanced materials with desired characteristics. For instance, Allen and Hedrick (1988) successfully prepared poly(xylenyl ether-dimethylsiloxane) triblock polymers, highlighting a synthesis route that could potentially apply to the compound of interest, given its structural similarities (Allen & Hedrick, 1988). These materials show promise as modifiers for other polymers, offering insights into their potential applications in enhancing material properties.

Environmental Applications The study of poly(oxymethylene) dimethyl ethers and related compounds extends to their environmental applications, particularly in energy and fuels. Schmitz et al. (2016) discussed the synthesis and purification concepts for these polymers, emphasizing their role in creating diesel fuel components that can significantly reduce emissions (Schmitz, Friebel, Harbou, Burger, & Hasse, 2016). This research underscores the importance of such compounds in addressing environmental challenges associated with fossil fuels.

properties

IUPAC Name

2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGYKHCGWLEDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

162127-39-1, 156327-07-0
Record name Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162127-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-terminated polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156327-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

412.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

CAS RN

102783-01-7
Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.